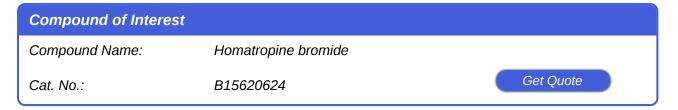


Homatropine Bromide: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine bromide is a synthetically derived anticholinergic drug, functioning as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Structurally, it is the hydrobromide salt of the ester formed from tropine and mandelic acid.[3] This technical guide provides an in-depth overview of the synthesis and chemical properties of homatropine bromide, tailored for professionals in research and drug development. The document details common synthetic pathways, presents key chemical and physical data in a structured format, and outlines relevant experimental protocols. Furthermore, it includes visualizations of the synthesis and its mechanism of action to facilitate a comprehensive understanding.

Chemical and Physical Properties

Homatropine bromide and its related salts, homatropine hydrobromide and homatropine methylbromide, are white, crystalline powders.[4][5] The physicochemical properties of these compounds are critical for their formulation and pharmacological activity. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Homatropine Salts



Property	Homatropine Hydrobromide	Homatropine Methylbromide	Reference(s)
Molecular Formula	C16H21NO3·HBr	C17H24BrNO3	[4][6]
Molecular Weight	356.25 g/mol	370.28 g/mol	[2][6]
Melting Point	Approx. 212-217 °C (with decomposition)	Approx. 191-198 °C	[1][2][7]
Solubility	Freely soluble in water; sparingly soluble in ethanol.	Readily soluble in water and alcohol; insoluble in ether.	[4][8][9]
Appearance	Colorless crystals or a white, crystalline powder.	White or almost white, crystalline powder or colorless crystals.	[4][5]
pH (1% aqueous solution)	5.4 - 7.0	5.9	[4][9][10]

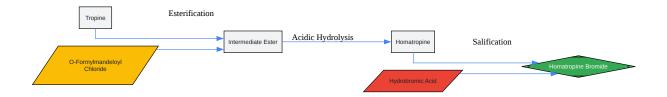
Synthesis of Homatropine Bromide

The primary synthesis of homatropine involves the esterification of tropine with mandelic acid or a derivative thereof.[3][10] Various methods have been developed to achieve this transformation, aiming for improved yield, purity, and milder reaction conditions.

General Synthesis Pathway

A common synthetic route involves the reaction of tropine with a protected form of mandelic acid, followed by deprotection and salification with hydrobromic acid. One patented method describes the use of O-formylmandeloyl chloride, which reacts with tropine to form an intermediate ester. This intermediate is then hydrolyzed under acidic conditions to yield homatropine, which is subsequently treated with hydrobromic acid to produce homatropine hydrobromide.[11][12]





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Figure 1: General synthesis pathway for **homatropine bromide**.

Experimental Protocol: Synthesis via O-Formylmandeloyl Chloride

The following protocol is adapted from a patented synthesis method.[11][12]

Step 1: Esterification

- In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 10g of tropine and 14g of triethylamine in 80 mL of dichloromethane.
- Stir the solution to ensure complete dissolution.
- Slowly add 17g of O-formylmandeloyl chloride dropwise to the reaction mixture.
- Continue stirring at room temperature for 5 hours.
- After the reaction is complete, wash the mixture with water.
- Separate the organic layer and concentrate it to obtain the crude intermediate ester.

Step 2: Acidic Hydrolysis

 Subject the crude intermediate ester to acidic hydrolysis. The specific acid (e.g., hydrochloric acid, hydrobromic acid, or sulfuric acid) and reaction conditions (e.g., temperature, time) can be optimized.[12]



- After hydrolysis, basify the solution to a pH of 9-10.
- Extract the resulting homatropine into an organic solvent and concentrate the solution.

Step 3: Salification

- Dissolve the crude homatropine in a suitable alcohol, such as ethanol or isopropanol.[12]
- Add a 48% aqueous solution of hydrobromic acid dropwise at room temperature while stirring.
- Continue stirring for 2-3 hours to allow for complete salt formation.
- Collect the precipitated white solid, which is the pure homatropine hydrobromide, by suction filtration.
- Dry the product. The expected HPLC purity is typically ≥99.8%.[12]

Chemical Properties and Identification Chemical Stability

Homatropine bromide is sensitive to light and should be stored in light-resistant, tightly closed containers.[4][13] Solutions of homatropine hydrobromide are incompatible with alkaline substances, which can cause the precipitation of the free base.[8]

Analytical Methods

Various analytical methods are employed for the identification and quantification of **homatropine bromide**.

- Titration: A non-aqueous potentiometric titration can be used for assaying homatropine hydrobromide.[4]
- Spectrophotometry: A stability-indicating method involves the formation of a picric acidquaternary ammonium complex, which can be measured spectrophotometrically at 365 nm.
 [14]



• Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the simultaneous determination of homatropine methylbromide and its related compounds in pharmaceutical dosage forms.[15][16]

Table 2: Identification Tests for Homatropine Hydrobromide



Test	Procedure	Expected Result	Reference(s)
Reaction with Mercuric Chloride/Ethanol TS	Dissolve 10 mg in 1 mL of water, make slightly alkaline with ammonia, and shake with 5 mL of chloroform. Evaporate the chloroform layer and add 1.5 mL of mercuric chloride/ethanol TS to the residue.	A yellow color is produced, which turns red upon heating.	[4]
Precipitation with Tannic Acid	Dissolve 10 mg in 2 mL of water and add 0.25 mL of tannic acid (50 g/l) TS.	No precipitate is produced (distinguishes from foreign alkaloids).	[4]
Vitali-Morin Reaction (for related alkaloids)	Dissolve 5 mg in 0.25 mL of fuming nitric acid and evaporate to dryness. Cool, add 0.1 mL of acetone and 0.1 mL of a potassium hydroxide/ethanol solution.	No violet or reddishviolet color is produced (absence of atropine, hyoscyamine, and scopolamine).	[4][13]
Bromide Test	A 20 mg/mL solution yields a positive reaction for bromides as per general identification tests.	A positive result for bromide ions.	[4]

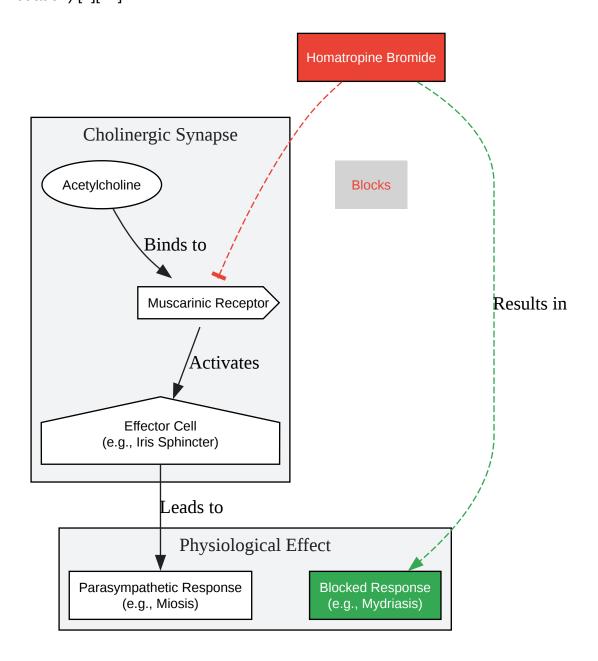
Mechanism of Action

Homatropine is a competitive antagonist of acetylcholine at muscarinic receptors.[1][17] By blocking these receptors, it inhibits the actions of acetylcholine on structures innervated by



postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[18] [19] This antagonism leads to a parasympatholytic effect.

In ophthalmic applications, this blockade of muscarinic receptors in the iris sphincter muscle and the ciliary body results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][17]



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Figure 2: Mechanism of action of homatropine bromide.



Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of **homatropine bromide**. The presented data, experimental protocols, and visualizations offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is crucial for the effective and safe utilization of **homatropine bromide** in both research and clinical settings.

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